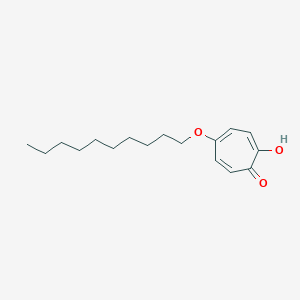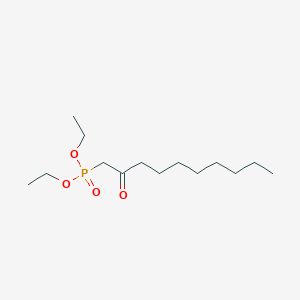
Diethyl (2-oxodecyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-oxodecyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O4P It is characterized by the presence of a phosphonate group attached to a decyl chain with a ketone functional group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (2-oxodecyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of diethyl phosphite with 2-bromodecanone under controlled conditions yields this compound. The reaction typically requires a base such as sodium or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-oxodecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Phosphonate esters and amides.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-oxodecyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, especially in the design of prodrugs and bioisosteres.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of diethyl (2-oxodecyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property is exploited in various chemical reactions where the phosphonate group acts as a nucleophile or electrophile. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxopropyl)phosphonate
Uniqueness
Diethyl (2-oxodecyl)phosphonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs
Eigenschaften
CAS-Nummer |
131721-21-6 |
|---|---|
Molekularformel |
C14H29O4P |
Molekulargewicht |
292.35 g/mol |
IUPAC-Name |
1-diethoxyphosphoryldecan-2-one |
InChI |
InChI=1S/C14H29O4P/c1-4-7-8-9-10-11-12-14(15)13-19(16,17-5-2)18-6-3/h4-13H2,1-3H3 |
InChI-Schlüssel |
FIAPXLGOCRSZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


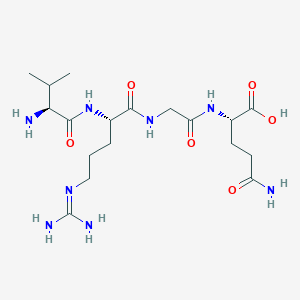
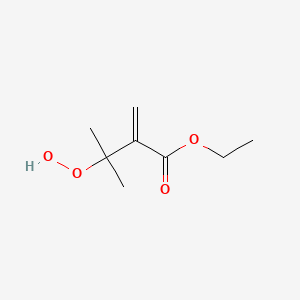
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
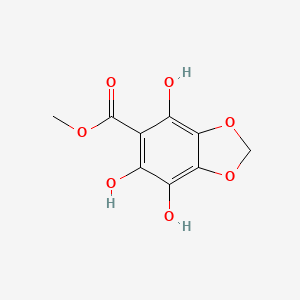
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
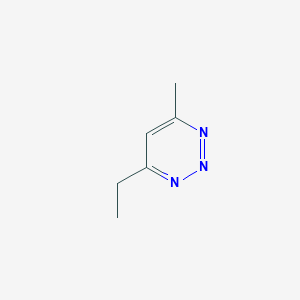
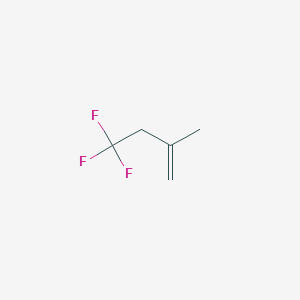


![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)


